3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid
Description
3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid is a complex organic compound with the molecular formula C8H8O3. This compound features a tricyclic structure, which includes three interconnected rings, making it a fascinating subject for chemical research and applications. Its unique structure contributes to its distinct chemical properties and reactivity.
Properties
CAS No. |
22630-90-6 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. Subsequent steps may include oxidation and carboxylation to introduce the keto and carboxylic acid functional groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. This often includes the use of catalysts to increase reaction efficiency and yield, as well as continuous flow reactors to maintain consistent production rates.
Chemical Reactions Analysis
Types of Reactions
3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to a hydroxyl group, forming alcohols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, followed by nucleophiles like alcohols or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of esters, amides, and other derivatives.
Scientific Research Applications
3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Its derivatives may be studied for their biological activity, including potential pharmaceutical applications.
Medicine: Research into its derivatives could lead to the development of new drugs or therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, its tricyclic structure and functional groups play a crucial role in determining its reactivity and the pathways it follows. For instance, the keto group can act as an electrophile in nucleophilic addition reactions, while the carboxylic acid group can participate in acid-base reactions.
Comparison with Similar Compounds
3-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid can be compared with other tricyclic compounds such as:
Adamantane derivatives: These compounds also feature a tricyclic structure but differ in their functional groups and reactivity.
Norbornane derivatives: Similar in having a bicyclic core, but with different substituents and chemical properties.
The uniqueness of 3-oxotricyclo[221
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
